(环丁基甲基)(甲基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

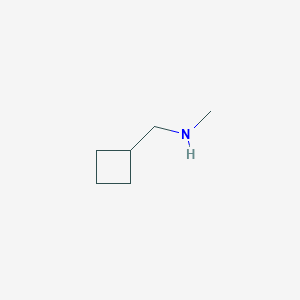

(Cyclobutylmethyl)(methyl)amine is a chemical compound with the molecular formula C6H13N . It has an average mass of 99.174 Da and a monoisotopic mass of 99.104797 Da . The IUPAC name for this compound is N-(cyclobutylmethyl)-N-methylamine .

Synthesis Analysis

The synthesis of amines like (Cyclobutylmethyl)(methyl)amine can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide formed .

Molecular Structure Analysis

The molecular structure of (Cyclobutylmethyl)(methyl)amine can be represented by the InChI code: 1S/C6H13N.ClH/c1-7-5-6-3-2-4-6;/h6-7H,2-5H2,1H3;1H . This indicates that the compound consists of a cyclobutyl group and a methyl group attached to a nitrogen atom .

Chemical Reactions Analysis

Amines like (Cyclobutylmethyl)(methyl)amine can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes . The specific reactions that (Cyclobutylmethyl)(methyl)amine undergoes would depend on the conditions and the other reactants present.

Physical And Chemical Properties Analysis

(Cyclobutylmethyl)(methyl)amine has a density of 0.8±0.1 g/cm3, a boiling point of 116.1±8.0 °C at 760 mmHg, and a vapor pressure of 18.5±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.4±3.0 kJ/mol and a flash point of 15.6±9.3 °C . The compound has one hydrogen bond acceptor and one hydrogen bond donor .

科学研究应用

1. PET 成像的放射性示踪剂合成

在正电子发射断层扫描 (PET) 成像领域,[11C]甲基化是开发 PET 放射性示踪剂的主要标记策略。一种利用回旋加速器产生的 11CO2 的新型放射性甲基化技术已被用于合成各种放射性标记化合物,包括用于阿尔茨海默病研究的化合物 (Liger et al., 2015)。

2. 抗菌和细胞毒性化合物合成

一系列 1-甲基-N-((取代苯甲亚基)-1H-苯并咪唑-2-胺) 表现出显着的抗菌和细胞毒性活性。这些化合物通过涉及环加成和 N-甲基化的过程合成,展示了环丁基甲基(甲基)胺衍生物在药物化学中的重要性 (Noolvi et al., 2014)。

3. 铂(II)配合物的表征

已经对含有各种胺(包括环丁胺及其衍生物)的铂(II)配合物进行了研究。这些配合物主要通过 195 Pt NMR 光谱表征,有助于理解无机化合物及其在催化和材料科学等领域的潜在应用 (Rochon et al., 1993)。

4. 还原胺化方法的开发

在研究和工业生产中都很重要的 N-甲基和 N-烷基胺的合成已经使用具有成本效益、富含地球的金属基催化剂得到了改进。这种创新的还原胺化方案突出了环丁基甲基(甲基)胺衍生物在合成各种胺和氨基酸衍生物中的多功能性 (Senthamarai et al., 2018)。

5. 直接 N-单甲基化方法

研究一直集中在使用甲醇作为甲基化剂的芳香伯胺的直接 N-单甲基化上。该过程对于合成各种环丁基甲基(甲基)胺衍生物至关重要,证明了这些化合物在合成有机化学中的重要性 (Li et al., 2012)。

6. 新型胺保护基的开发

(1-甲基)环丙基氨基甲酸酯 (MPoc) 基团的开发代表了胺保护领域的一项进步。该基团对各种条件具有抵抗力,已被用于保护胺,如环丁基甲基(甲基)胺,表明其在复杂有机合成中的用途 (Snider & Wright, 2011)。

安全和危害

(Cyclobutylmethyl)(methyl)amine can be harmful if swallowed and can cause skin and eye irritation . It is also toxic to aquatic life . Precautions should be taken to avoid release to the environment, and protective gloves, eye protection, and face protection should be worn when handling this compound .

未来方向

The field of C-H functionalization, which often involves amines like (Cyclobutylmethyl)(methyl)amine, is rapidly expanding . Recent developments in this field include the use of transient directing groups, which allow for more efficient and mechanistically intriguing dual catalytic methods . This suggests that (Cyclobutylmethyl)(methyl)amine and similar compounds may have important roles to play in future research and applications.

作用机制

Target of Action

(Cyclobutylmethyl)(methyl)amine is a complex organic compound . . Amines, in general, have been known to interact with various biological targets, including receptors and enzymes

Mode of Action

Amines can interact with their targets through various mechanisms, such as hydrogen bonding . The transient directing groups in amines have been known to control site selectivity in transition metal catalysed C–H functionalisation reactions .

Pharmacokinetics

For instance, they can form hydrogen bonds, which can influence their absorption and distribution .

Result of Action

For instance, they can influence the activity of cellular metabolism and composition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Cyclobutylmethyl)(methyl)amine. For instance, temperature and water availability can influence the formation of amines . .

属性

IUPAC Name |

1-cyclobutyl-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-7-5-6-3-2-4-6/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDDLFCSYLTQBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600411 |

Source

|

| Record name | 1-Cyclobutyl-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67579-87-7 |

Source

|

| Record name | 1-Cyclobutyl-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclobutylmethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)

![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)

![7-Chloroimidazo[1,2-a]pyridine](/img/structure/B1357548.png)

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)